molecular formula C19H23N3O2S2 B3006607 4-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1235266-30-4

4-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B3006607
CAS No.: 1235266-30-4
M. Wt: 389.53
InChI Key: DBJJDDDQXUQKFW-UHFFFAOYSA-N
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Description

4-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry research. It features a piperidine core, a structure frequently identified in compounds with potent biological activity, such as selective antimalarial proteasome inhibitors . The molecule incorporates a 2-(methylthio)nicotinoyl group, a key moiety that suggests potential interaction with nicotinamide-based biochemical pathways. Structurally similar N-pyridinylthiophene carboxamides have been demonstrated to act as substrates for the NAD salvage pathway, being metabolized by enzymes NAMPT and NMNAT1 into adenine dinucleotide (AD) derivatives that can inhibit the enzyme IMPDH, leading to cytotoxicity in cancer cell lines . This mechanism is particularly relevant for investigating new approaches to nervous system cancers. Furthermore, the thiophene-2-carboxamide component of the structure is a scaffold with established antibacterial properties. Research on analogous N-(4-methylpyridin-2-yl)thiophene-2-carboxamides has shown promising efficacy against extended-spectrum β-lactamase (ESBL)-producing E. coli, with molecular docking studies indicating strong interactions with the β-lactamase enzyme . The presence of the methylthio group on the nicotinoyl ring may influence the compound's metabolic stability and its interaction with target proteins . This combination of structural features makes this compound a valuable compound for researchers exploring new therapeutic agents, particularly in the fields of oncology and infectious disease. This product is for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

4-methyl-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S2/c1-13-10-16(26-12-13)17(23)21-11-14-5-8-22(9-6-14)19(24)15-4-3-7-20-18(15)25-2/h3-4,7,10,12,14H,5-6,8-9,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJJDDDQXUQKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often used in the synthesis of such compounds. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

The synthesis of such compounds often involves the suzuki–miyaura coupling reaction, which could suggest that the compound might interact with biochemical pathways involving carbon–carbon bond formation.

Result of Action

Thiophene derivatives are known to have a wide range of therapeutic properties, suggesting that the compound could have diverse molecular and cellular effects depending on its specific targets and mode of action.

Biological Activity

4-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a thiophene ring, a piperidine moiety, and a carboxamide group, which are known for their roles in various therapeutic applications. The presence of the methylthio and nicotinoyl groups suggests possible interactions with biological targets, particularly in antimicrobial and anticancer contexts.

Structural Features

The compound's structure can be broken down into several key components:

Component Description
Thiophene Ring A five-membered ring containing sulfur, contributing to electron delocalization.
Piperidine Moiety A six-membered ring containing nitrogen, enhancing bioactivity through various mechanisms.
Carboxamide Group Increases solubility and potential for hydrogen bonding with biological targets.
Methylthio Group May enhance lipophilicity and facilitate membrane penetration.
Nicotinoyl Group Suggests potential interactions with nicotinic receptors or related pathways.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing thiophene rings have been reported to show activity against various bacterial strains due to their ability to disrupt cell wall synthesis or function as enzyme inhibitors.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, compounds with similar structural motifs have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis. For example, studies on piperidine derivatives have shown that they can inhibit tumor cell migration and colony formation while triggering cell death pathways .

Case Studies

  • Tumor Cell Proliferation Study
    • Objective: Investigate the effect of related piperidine derivatives on tumor cell lines.
    • Methods: MTT assays were used to measure cell viability, while colony formation assays assessed long-term proliferation.
    • Results: Significant inhibition of tumor cell growth was observed, with IC50 values indicating potency comparable to established chemotherapeutics .
  • Mechanistic Insights
    • Objective: Understand the molecular mechanisms by which these compounds exert anticancer effects.
    • Findings: Compounds were found to interact with the KEAP1-NRF2-GPX4 axis, leading to increased oxidative stress in cancer cells and subsequent ferroptosis .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multiple synthetic steps:

  • Preparation of Piperidine Derivative:
    • Reaction of piperidine with appropriate electrophiles to form the desired intermediate.
  • Formation of Thiophene Ring:
    • Utilization of thiophene precursors under specific conditions to yield the thiophene component.
  • Final Coupling Reaction:
    • The final step often involves coupling the thiophene derivative with the nicotinoyl-piperidine intermediate, followed by carboxamide formation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

A comparative analysis of key analogs is summarized below:

Compound Name Structural Features Biological Activity Synthetic Method Key Differences
4-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide (Target) Thiophene-2-carboxamide, piperidine, 2-(methylthio)nicotinoyl Under investigation (hypothesized antimicrobial) Likely involves Pd-catalyzed coupling and nicotinoyl functionalization Unique methylthio-nicotinoyl and piperidine linker
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide () Thiophene-2-carboxamide, 4-methylpyridine Antibacterial (Gram-positive strains) Suzuki-Miyaura coupling with Pd(PPh₃)₄ and K₃PO₄ Lacks nicotinoyl and piperidine; simpler pyridine substituent
N-(2-nitrophenyl)thiophene-2-carboxamide () Thiophene-2-carboxamide, 2-nitroaniline Genotoxicity in bacterial/human cells Reflux of 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile Nitro group introduces strong electron-withdrawing effects; no piperidine
3-methyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide () Thiophene-2-carboxamide, benzyl-4-methyl group Not reported Not detailed Benzyl substituent instead of piperidine; lacks nicotinoyl
N-(2-thiomorpholinothieno[2,3-d]pyrimidin-4-yl)thiophene-2-carboxamide () Thiophene-2-carboxamide, thiomorpholine, thienopyrimidine Anticancer (preliminary studies) Multi-step condensation with thiomorpholine Thiomorpholine-thienopyrimidine hybrid; distinct heterocyclic system

Key Observations

  • Electronic and Steric Effects: The target compound’s methylthio group on the nicotinoyl ring provides moderate electron-donating properties, contrasting with the nitro group in ’s compound, which is strongly electron-withdrawing. This difference may alter binding kinetics in enzymatic targets .
  • Piperidine Linker: The piperidinylmethyl group in the target compound enhances conformational flexibility compared to rigid scaffolds like thienopyrimidine () or benzyl groups (). This flexibility may improve membrane permeability .
  • Biological Activity: While the target compound’s activity remains under study, structurally related carboxamides exhibit diverse effects. For example, ’s pyridine-linked analog shows antibacterial activity, whereas ’s nitro-substituted derivative displays genotoxicity .

Research Findings and Implications

  • Antimicrobial Potential: The target compound’s structural similarity to ’s antibacterial analogs suggests possible efficacy against Gram-positive bacteria, though its methylthio and nicotinoyl groups may broaden the spectrum .
  • Toxicity Considerations: Unlike ’s genotoxic carboxamide, the target’s lack of nitro groups and inclusion of a piperidine linker could reduce DNA-intercalation risks .
  • Solubility and Bioavailability : The piperidine and methylthio groups may improve solubility in lipid-rich environments compared to ’s benzyl-substituted analog, which lacks such motifs .

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